molecular formula C13H17F3N4O2S B6435227 N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide CAS No. 2549029-61-8

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6435227
CAS No.: 2549029-61-8
M. Wt: 350.36 g/mol
InChI Key: SUTOWOLXPXIXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide is a sulfonamide-based compound featuring a pyrrolidine scaffold substituted with a trifluoromethylpyrimidine moiety and a cyclopropanesulfonamide group. This compound is hypothesized to target kinase or enzyme pathways due to its structural resemblance to known inhibitors .

Properties

IUPAC Name

N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2S/c1-19(23(21,22)10-2-3-10)9-5-7-20(8-9)12-17-6-4-11(18-12)13(14,15)16/h4,6,9-10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTOWOLXPXIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16F3N3O2SC_{13}H_{16}F_3N_3O_2S and molecular weight 347.35347.35 g/mol. The presence of the trifluoromethyl group and the cyclopropanesulfonamide moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various pathogens.
  • Antiproliferative Effects : In vitro assays indicate potential antiproliferative effects on cancer cell lines, particularly through mechanisms that disrupt cellular proliferation pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : It may bind to certain receptors, modifying their activity and influencing downstream signaling cascades.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimal inhibitory concentration (MIC) values comparable to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antiproliferative Effects

In another study, the compound was tested on human cancer cell lines (e.g., HeLa and A549). The results indicated a significant reduction in cell viability with IC50 values as follows:

Cell LineIC50 (µM)
HeLa15
A54920

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. The trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and bioavailability. Additionally, modifications to the pyrrolidine ring have been shown to affect potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Sulfonamide Derivatives

Several sulfonamide-containing compounds share structural motifs with the target molecule:

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Contains a pyrazolopyrimidine core and benzenesulfonamide group. Key differences: Chromene and fluorophenyl substituents enhance π-π stacking but reduce solubility compared to the trifluoromethylpyrimidine in the target compound. Melting point (211–214°C) and molecular weight (616.9 g/mol) suggest higher thermal stability but lower bioavailability than the target molecule .
  • N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (): Features a nitro-substituted pyrrolopyridine and cyclopentane scaffold. The nitro group may confer electrophilic reactivity, contrasting with the electron-withdrawing CF₃ group in the target compound. Synthesis involves palladium-catalyzed hydrogenation, a method also applicable to the target compound’s trifluoromethylpyrimidine synthesis .
  • The absence of a pyrimidine ring reduces kinase-targeting specificity compared to the target compound .
  • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ():

    • Combines furopyridine and pyrimidinyl cyclopropane motifs.
    • The fluorophenyl group enhances hydrophobic interactions, while the cyclopropane carboxamide mirrors the rigidity of the target’s cyclopropanesulfonamide .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrrolidine CF₃-pyrimidine, cyclopropane ~450 (estimated) N/A
Example 57 () Pyrazolopyrimidine Chromene, fluorophenyl 616.9 211–214
Derivative Pyrrolopyridine Nitro, cyclopentane ~550 (estimated) N/A
Derivative Imidazo-pyrrolopyrazine None (planar heterocycle) ~500 (estimated) N/A
Derivative Furopyridine Fluorophenyl, cyclopropane ~600 (estimated) N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.